molecular formula C23H26ClNO3 B15190979 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride CAS No. 138833-30-4

4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride

Cat. No.: B15190979
CAS No.: 138833-30-4
M. Wt: 399.9 g/mol
InChI Key: TWVBXLAQANALRL-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzopyran core, introduction of the methoxy and methyl groups, and the addition of the phenylmethyl and pyrrolidinylmethyl substituents. Common reagents and conditions might include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of substituents: Methoxy and methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Addition of phenylmethyl and pyrrolidinylmethyl groups: These can be introduced through alkylation reactions using benzyl halides and pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions might involve the replacement of the methoxy or phenylmethyl groups with other functional groups, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Medicine

Medicinally, compounds like this one could be investigated for their potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

In industry, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. For example, they might inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one derivatives: Other compounds in this family with different substituents.

    Flavonoids: Naturally occurring benzopyran derivatives with various biological activities.

    Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.

Uniqueness

The uniqueness of “4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-pyrrolidinylmethyl)-, hydrochloride” lies in its specific substituents, which can confer unique biological activities or chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

138833-30-4

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

IUPAC Name

2-benzyl-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C23H25NO3.ClH/c1-16-21(14-17-8-4-3-5-9-17)27-23-18(22(16)25)10-11-20(26-2)19(23)15-24-12-6-7-13-24;/h3-5,8-11H,6-7,12-15H2,1-2H3;1H

InChI Key

TWVBXLAQANALRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)CC4=CC=CC=C4.Cl

Origin of Product

United States

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